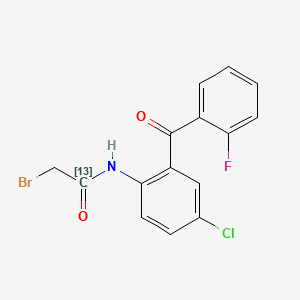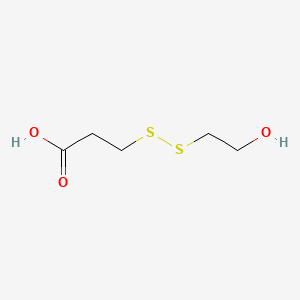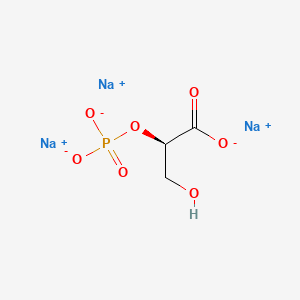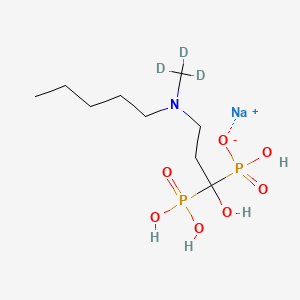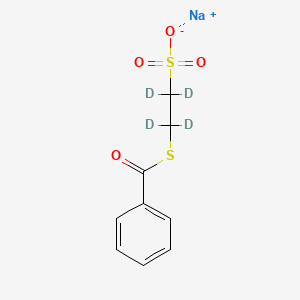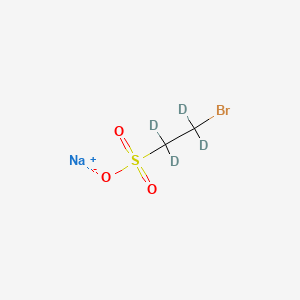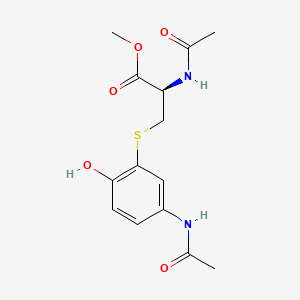
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is a compound that combines the properties of acetaminophen and N-acetyl-L-cysteine. It is primarily used in research settings, particularly in the fields of proteomics and drug metabolism studies . The compound has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester typically involves the esterification of acetaminophen with N-acetyl-L-cysteine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The process involves the following steps:
- Dissolution of acetaminophen in methanol.
- Addition of N-acetyl-L-cysteine to the solution.
- Acidification of the mixture to catalyze the esterification reaction.
- Purification of the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The acetyl group can be substituted under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the thiol form.
Substitution: Formation of various acetylated derivatives.
科学研究应用
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is used in various scientific research applications, including:
Proteomics: As a specialty product for studying protein interactions and modifications.
Drug Metabolism: To investigate the metabolic pathways and detoxification mechanisms of acetaminophen.
Antioxidant Research: Due to its thiol group, it is used in studies related to oxidative stress and antioxidant defense mechanisms.
Medical Research:
作用机制
The mechanism of action of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester involves several pathways:
Glutathione Synthesis: The N-acetyl-L-cysteine moiety stimulates the synthesis of glutathione, a crucial antioxidant in the body.
Detoxification: The compound aids in the detoxification of acetaminophen by binding to its toxic metabolites and facilitating their excretion.
Antioxidant Activity: The thiol group in the cysteine moiety scavenges free radicals and reduces oxidative stress.
相似化合物的比较
Similar Compounds
N-Acetyl-L-cysteine: A precursor to glutathione and used as an antioxidant and mucolytic agent.
Acetaminophen: A widely used analgesic and antipyretic.
N-Acetyl-L-cysteine Methyl Ester: Similar in structure but lacks the acetaminophen moiety.
Uniqueness
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to serve as both an analgesic and an antioxidant, making it valuable in research focused on oxidative stress, drug metabolism, and detoxification mechanisms .
属性
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANDXAUAPYAINA-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

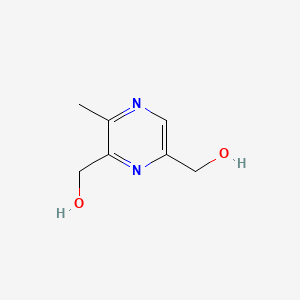
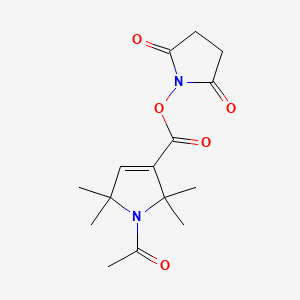
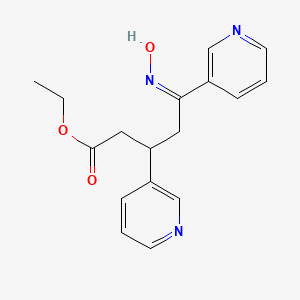
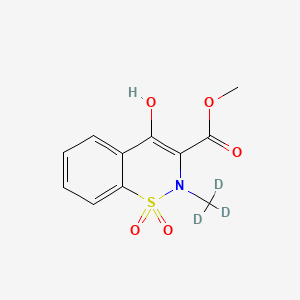
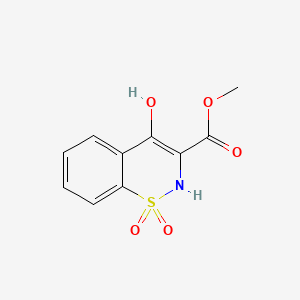
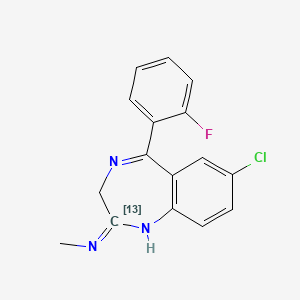
![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)
